2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a cyclopentylthio group, a fluorophenyl group, and a p-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and a suitable amine.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a halogenated precursor with cyclopentylthiol under basic conditions.
Attachment of the fluorophenyl and p-tolyl groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using the corresponding aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(cyclopentylthio)-1-(4-bromophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(cyclopentylthio)-1-(4-methylphenyl)-5-(p-tolyl)-1H-imidazole
Uniqueness
2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNWGDKBNEZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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